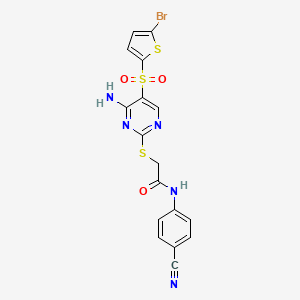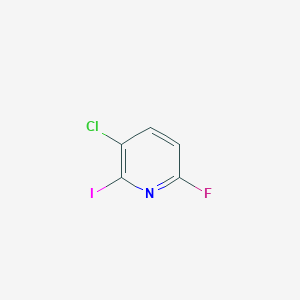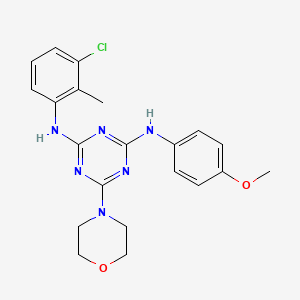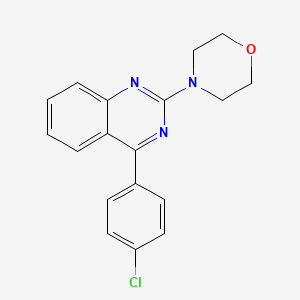![molecular formula C18H17NO3 B2645828 (3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one CAS No. 866145-86-0](/img/structure/B2645828.png)
(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Capacity Assays
Understanding the antioxidant capacity of various compounds is crucial in evaluating their potential applications in pharmaceuticals, food preservation, and cosmetic formulations. The review by Huang et al. (2005) outlines the chemical principles behind different antioxidant capacity assays, including assays based on hydrogen atom transfer (HAT) and electron transfer (ET) reactions. These assays are essential for screening compounds for antioxidant activity, which could be relevant for derivatives of "(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one" that may exhibit antioxidant properties (Huang, Ou, & Prior, 2005).
Biotechnological Applications of Tyrosinase
The versatility of tyrosinase in bioremediation, biosensor development, and synthesis of L-DOPA, as reviewed by Min et al. (2019), highlights the potential for enzymatic transformations involving phenolic substrates. Given the phenoxyanilino group in "this compound," there could be interesting applications in utilizing this compound as a substrate for tyrosinase or similar enzymes, leading to novel biotechnological applications (Min, Park, Yoo, & Lee, 2019).
Organic Thermoelectric Materials
The advancement in poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials, as discussed by Yue and Xu (2012), opens up research avenues for designing organic materials with high thermoelectric performance. The structural modification of organic compounds, like "this compound," could contribute to the development of new organic thermoelectric materials with optimized electrical and thermal properties (Yue & Xu, 2012).
Sterilization of Medical Devices
The review on ethylene oxide sterilization by Mendes, Brandão, and Silva (2007) provides insight into the use of ethylene oxide for sterilizing medical devices. While "this compound" is not directly related to ethylene oxide, understanding the principles and advancements in sterilization technologies could inspire research into the development of new sterilizing agents or processes, potentially leveraging the chemical properties of this compound (Mendes, Brandão, & Silva, 2007).
Propriétés
IUPAC Name |
(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(17-11-12-21-18(17)20)19-14-7-9-16(10-8-14)22-15-5-3-2-4-6-15/h2-10,19H,11-12H2,1H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILZEBYYYHZSDA-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCOC1=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/CCOC1=O)/NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2645745.png)
![N-(2-{4-[2-(4-ethylphenoxy)ethanesulfonamido]phenoxy}ethyl)acetamide](/img/structure/B2645747.png)




![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2645753.png)



![methyl 4-cyclopropyl-7-fluoro-6-(4-isopropylpiperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2645762.png)

![(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid](/img/structure/B2645764.png)

